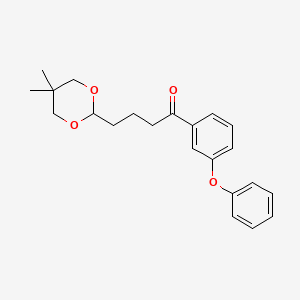

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone is a butyrophenone derivative featuring a 5,5-dimethyl-1,3-dioxane ring and a phenoxy substituent at the 3'-position of the aromatic ring. This compound belongs to a class of molecules where the dioxane moiety acts as a key structural and functional unit, often influencing solubility, stability, and bioactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-22(2)15-24-21(25-16-22)13-7-12-20(23)17-8-6-11-19(14-17)26-18-9-4-3-5-10-18/h3-6,8-11,14,21H,7,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFFUHDZYVGKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646086 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-91-7 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves dissolving the starting materials in a solvent such as dichloromethane and using catalysts like trifluoroacetic acid to facilitate the reaction . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxybutyrophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxane ring and phenoxy group play crucial roles in its binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone vary primarily in substituents on the aromatic ring or the dioxane moiety. Below is a detailed analysis of these variants:

Substituent Effects on Physicochemical Properties

*Estimated based on molecular formulas.

- Phenoxy vs. Halogen Substituents: The phenoxy group (as in the target compound) introduces bulkiness and moderate electron-withdrawing effects compared to halogens like fluorine or iodine. Fluorine (in 3'-fluoro derivatives) enhances polarity and metabolic stability, while iodine may enable applications in imaging or radiopharmaceuticals .

- Alkyl vs.

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxybutyrophenone (CAS Number: 898782-91-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular modulation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a butyrophenone backbone modified with a phenoxy group and a dioxane moiety. Its molecular formula is , with a molecular weight of approximately 358.44 g/mol. The compound exhibits a purity of 97% as per commercial specifications .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cytotoxicity : The compound has shown cytotoxic effects against various tumor cell lines, with reported IC50 values in the low micromolar range. This suggests significant potential for use in anti-cancer therapies .

- Cell Cycle Modulation : Studies have demonstrated that this compound can induce cell cycle arrest at both G1 and G2/M phases in mammalian cell lines. This effect is attributed to its interaction with cellular splicing mechanisms, which disrupt normal mRNA processing and lead to the accumulation of unspliced mRNA .

- Spliceosome Interaction : The compound's ability to bind to components of the spliceosome has been noted as a critical factor in its biological activity. By inhibiting mRNA splicing, it alters gene expression profiles within cancer cells, potentially leading to apoptosis or senescence .

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical) | <5 | Cytotoxicity |

| Study B | MCF-7 (breast) | 10 | Cell Cycle Arrest |

| Study C | A549 (lung) | 7 | Spliceosome Inhibition |

Note : Values are approximate and may vary based on experimental conditions.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on HeLa Cells : In a controlled experiment, treatment with this compound resulted in significant apoptosis in HeLa cells, correlating with increased levels of unspliced pre-mRNA and subsequent activation of apoptotic pathways .

- MCF-7 Breast Cancer Model : Another study observed that this compound led to G1 phase arrest in MCF-7 cells, suggesting it could be effective in treating hormone-responsive breast cancers .

Q & A

Basic Research Question

- Chromatography : Use HPLC or GC-MS for purity assessment. Evidence highlights GC-MS for tracking reaction progress and identifying products via retention times and mass spectra .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the dioxane ring (e.g., methyl groups at δ ~1.4 ppm) and phenoxy aromatic protons.

- X-ray Crystallography : Resolve crystal structures, as demonstrated for related compounds (e.g., R-factor = 0.072 in single-crystal studies) .

- Elemental Analysis : Confirm molecular formula (e.g., C₁₀H₁₈O₃ for dioxane-containing intermediates) .

How can researchers optimize Pd-catalyzed cross-coupling reactions for structural analogs?

Advanced Research Question

Pd catalysts are critical for introducing boron-containing groups or aryl couplings. Key findings from analogous reactions include:

- Catalyst Selection : Pd(dppf)Cl₂ yields higher conversions (55.3%) compared to Pd(PPh₃)₄ (18.1%) in borylation reactions .

- Solvent and Temperature : Toluene or THF at 80°C improves stability of Pd intermediates.

- Additives : Use silver acetate (AgOAc) and triphenylphosphine (PPh₃) to stabilize catalytic cycles .

Table 1 : Catalyst Performance in Borylation Reactions

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂ | 55.3 | Toluene, 80°C, 22 h | |

| Pd(PPh₃)₄ | 18.1 | THF, 80°C, 22 h |

What strategies address contradictions in reaction yields under varying conditions?

Advanced Research Question

Discrepancies in yields often arise from catalyst efficiency, solvent polarity, or competing side reactions.

- Systematic Screening : Test solvents (DMF, THF, toluene), bases (Cs₂CO₃, K₂CO₃), and temperatures (60–130°C) to identify optimal conditions .

- Mechanistic Studies : Use DFT calculations to model transition states, particularly for SNAr reactions where electron-withdrawing groups activate the aryl halide .

- Byproduct Analysis : Employ LC-MS or GC-MS to detect intermediates (e.g., dehalogenated byproducts) that reduce yields .

How can the dioxane ring influence the compound’s stability and reactivity?

Advanced Research Question

The 5,5-dimethyl-1,3-dioxane ring enhances steric protection of adjacent functional groups and modulates electronic effects:

- Stability : The dioxane ring resists hydrolysis under acidic conditions, making it suitable for multi-step syntheses .

- Reactivity : Electron-donating effects from the oxygen atoms can activate aryl rings for electrophilic substitution, but steric hindrance may slow coupling reactions .

Methodological Note : Evaluate ring stability via accelerated degradation studies (e.g., exposure to HCl/NaOH) and monitor by TLC or NMR.

What purification techniques are effective for isolating this compound?

Basic Research Question

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol for polar intermediates. Wash with water and elute with methanol .

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/EtOAc) for high-purity crystals .

- Silica Gel Chromatography : Employ gradients of hexane/EtOAc (8:2 to 6:4) to separate regioisomers.

How can structural analogs be synthesized for structure-activity relationship (SAR) studies?

Advanced Research Question

Modify the phenoxy or dioxane moieties to explore SAR:

- Phenoxy Substituents : Introduce electron-withdrawing groups (e.g., nitro, fluorine) via SNAr or Ullmann coupling .

- Dioxane Modifications : Replace acetone with other ketones (e.g., cyclopentanone) to alter ring sterics .

Table 2 : Example Derivatives and Properties

| Derivative | Modification | Yield (%) | Reference |

|---|---|---|---|

| 4'-Nitrobutyrophenone analog | Nitro group at C4' | 51 | |

| 4'-Heptylbutyrophenone analog | Alkyl chain extension | N/A |

What precautions are necessary to prevent analyte adsorption during analysis?

Basic Research Question

- Glassware Deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to silanize surfaces, followed by methanol rinses .

- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses in LC-MS .

How can computational methods aid in predicting reaction pathways?

Advanced Research Question

- DFT Calculations : Model transition states for key steps (e.g., Pd-catalyzed couplings) to identify rate-limiting barriers .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. toluene polarity) .

What are the challenges in scaling up laboratory-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.